Technical Monograph: 2,3-Dichloro-5-nitropyrazine (CAS 88803-87-6)
Technical Monograph: 2,3-Dichloro-5-nitropyrazine (CAS 88803-87-6)
[1]
Executive Summary & Strategic Distinction
2,3-Dichloro-5-nitropyrazine (CAS 88803-87-6) is a high-value, electron-deficient heterocyclic scaffold used primarily as a regioselective electrophile in the synthesis of complex pharmaceutical agents, including antiviral pyrazinecarboxamides and kinase inhibitors.[1]
Critical Distinction: Researchers frequently conflate this compound with its pyridine analog, 2,3-dichloro-5-nitropyridine (CAS 22353-40-8).[1] While structurally similar, the pyrazine core (1,4-diazine) confers significantly higher electron deficiency, making CAS 88803-87-6 a "super-electrophile."[1] This increased reactivity necessitates stricter handling protocols and precise temperature control during nucleophilic aromatic substitution (
Physicochemical Profile
Due to the specialized nature of this intermediate, experimental data is often proprietary. The following values represent a consensus of experimental and high-confidence predicted data derived from structural analogs.
| Property | Value / Description | Note |
| Molecular Formula | High Nitrogen/Oxygen balance | |
| Molecular Weight | 193.98 g/mol | |
| Appearance | Pale yellow to orange crystalline solid | Nitro-heterocycles are typically colored |
| Melting Point | 58–62 °C (Predicted) | Lower than non-nitrated analogs |
| Boiling Point | ~270 °C (at 760 mmHg) | Decomposition likely before BP |
| Density | 1.72 ± 0.1 g/cm³ | High density due to halogenation |
| Solubility | DCM, THF, EtOAc, DMSO | Hydrolytically unstable in basic water |
| pKa (Conjugate Acid) | < -5.0 | Extremely weak base due to EWGs |
Reactivity & Regiochemistry: The "Super-Electrophile"
The utility of 2,3-dichloro-5-nitropyrazine lies in its predictable yet aggressive regiochemistry. The molecule possesses three electrophilic sites, but the C2 position is kinetically dominant.
Mechanistic Logic[2]
-
Electronic Activation: The pyrazine ring is already electron-deficient.[1] The addition of a nitro group at C5 pulls electron density significantly, activating the ring towards nucleophilic attack.[2]
-
Regioselectivity (C2 vs. C3):
-
C2 Position: Located para (across the ring) to the nitro group. The Meisenheimer intermediate formed upon attack at C2 is stabilized by resonance delocalization of the negative charge onto the nitro group's oxygens.
-
C3 Position: Located meta to the nitro group. Attack here provides less resonance stabilization compared to C2.[1]
-
Conclusion: Nucleophilic substitution (
) occurs selectively at C2 .[1]
-
Visualization: Regioselective Activation Map
The following diagram illustrates the electronic activation and the preferred site of nucleophilic attack.
Caption: Regiochemical map showing the C5-nitro group directing nucleophilic attack preferentially to the C2 position via para-resonance stabilization.
Experimental Protocol: Regioselective Amination
Objective: Synthesis of a C2-amino-3-chloro-5-nitropyrazine derivative. This is a standard model reaction for drug discovery scaffolds.
Safety Warning: This reaction involves a high-energy nitro compound.[1] Exotherms can be rapid.[1] Perform behind a blast shield.[1]
Materials
-
Substrate: 2,3-Dichloro-5-nitropyrazine (1.0 eq)
-
Nucleophile: Morpholine or Primary Amine (1.05 eq)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq)[1] -
Solvent: Anhydrous THF or Dichloromethane (DCM)[1]
-
Temp: -10 °C to 0 °C (Critical)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3-dichloro-5-nitropyrazine (1.0 eq) and anhydrous THF (10 mL/g).
-
Cooling: Cool the solution to -10 °C using an ice/salt bath. Rationale: Low temperature is required to suppress double-substitution at C3.
-
Addition: Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in a small volume of THF. Add this mixture dropwise to the pyrazine solution over 30 minutes.
-
Observation: A color change (often to deep orange/red) indicates the formation of the Meisenheimer complex.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Quench & Workup: Pour the reaction mixture into cold saturated
solution. Extract with EtOAc (3x).[1] -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel.
Workflow Diagram
Caption: Optimized workflow for the regioselective mono-amination of 2,3-dichloro-5-nitropyrazine.
Handling, Safety & Storage
Self-Validating Safety System:
-
Sensitizer Alert: Halogenated nitro-heterocycles are potent skin sensitizers.[1] Double-gloving (Nitrile over Latex) is mandatory.[1]
-
Explosion Hazard: While stable at room temperature, the compound has a high oxygen balance.[1] Do not heat neat material above 100 °C. Avoid metal spatulas (spark risk) with dry solids.[1]
-
Storage: Store at 2–8 °C under Argon. Moisture sensitive (slow hydrolysis to hydroxypyrazines).[1]
References
-
PubChem Compound Summary. (2025). 2,3-Dichloro-5-nitropyrazine (Analog/Structure Data). National Center for Biotechnology Information.[1] Link
-
Sato, T., et al. (2006).[1] Regioselective Nucleophilic Substitution of Chloropyrazines.[1][2][4][5] Journal of Heterocyclic Chemistry.[1] (General reactivity principles for halo-pyrazines). Link[1]
-
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Nitropyrazine Derivatives Safety Data.Link[1]
-
BenchChem. (2025).[1][6] Application Notes for Dichloropyrazine Scaffolds.[1][6] (Protocol adaptation). Link
Sources
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
